molecular formula C9H15N B13514835 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine

3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine

Cat. No.: B13514835
M. Wt: 137.22 g/mol
InChI Key: QDBYEPGWLDVSIC-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclo[1.1.1]pentane as a Three-Dimensional Bioisostere

The recognition of bicyclo[1.1.1]pentane as a bioisostere originated in the 1990s with studies on metabotropic glutamate receptor antagonists, where researchers observed structural parallels between BCP derivatives and para-substituted benzene rings. However, this discovery remained niche until 2012, when Stepan and colleagues at Pfizer demonstrated that replacing a para-fluorophenyl group in the γ-secretase inhibitor avagacestat with a BCP moiety yielded comparable target affinity while significantly enhancing aqueous solubility (4.7-fold increase) and membrane permeability (2.1-fold improvement). This seminal work coincided with growing industry emphasis on three-dimensional molecular architectures to escape "flatland" chemistry—a term coined to critique the overreliance on planar aromatic systems in drug design.

Subsequent innovations addressed synthetic accessibility challenges that initially limited BCP adoption. The development of photochemical flow reactors enabled kilogram-scale production of BCP precursors, such as the 2021 demonstration synthesizing 1 kg of bicyclo[1.1.1]pentane-1,3-dione in six hours. Parallel breakthroughs in functionalization strategies, including radical carboamination and silaboration techniques, expanded the diversity of BCP derivatives accessible for structure-activity relationship studies. These advancements transformed BCP from a chemical curiosity into a practical tool for optimizing pharmacokinetic properties while maintaining target engagement.

Strategic Advantages of Bicyclo[1.1.1]pentane over Classical Aromatic Systems

The three-dimensional geometry of bicyclo[1.1.1]pentane confers distinct pharmacological advantages compared to conventional aromatic systems:

Physicochemical Optimization : BCP scaffolds reduce molecular planarity, lowering melting points and improving solubility. For instance, BCP-containing analogues of kinase inhibitors demonstrate 3–5-fold increases in aqueous solubility compared to their aromatic counterparts, directly attributable to disrupted crystal lattice formation. This property enhances oral bioavailability by promoting dissolution in gastrointestinal fluids.

Metabolic Resistance : The saturated carbon framework resists cytochrome P450-mediated oxidation, a dominant metabolic pathway for aromatic systems. Comparative studies show BCP derivatives exhibit 40–60% lower hepatic microsomal clearance rates than benzene isosteres in lead optimization campaigns.

Spatial Mimicry : Despite its shorter bridgehead distance (1.87 Å vs. 2.78 Å in para-substituted benzenes), BCP effectively replicates the 180° exit vector of aromatic systems. This allows conserved ligand-receptor interactions while introducing three-dimensional complexity. Computational models indicate BCP’s Fsp3 value of 0.83 surpasses typical aromatic scaffolds (Fsp3 = 0.36–0.45), correlating with improved success rates in clinical trials.

Table 1: Comparative Properties of Benzene and Bicyclo[1.1.1]pentane Bioisosteres

Property Para-Substituted Benzene Bicyclo[1.1.1]pentane
Substituent Separation 2.78 Å 1.87 Å
Fsp3 0.36 0.83
Solubility (μg/mL) 12.4 ± 1.2 58.3 ± 4.7
Microsomal Clearance 32 mL/min/mg 14 mL/min/mg

Data compiled from experimental studies on matched molecular pairs.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine

InChI

InChI=1S/C9H15N/c1-2-10-6-8(1)9-3-7(4-9)5-9/h7-8,10H,1-6H2

InChI Key

QDBYEPGWLDVSIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C23CC(C2)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[111]pentan-1-yl}pyrrolidine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve the optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and organometallic compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties such as increased rigidity and three-dimensionality to the resulting compounds .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a bioisostere. The bicyclo[1.1.1]pentane moiety can mimic the properties of other functional groups, making it useful in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Industry: In industry, the compound can be used in the development of new materials with unique mechanical and chemical properties. Its rigidity and stability make it suitable for applications in materials science .

Mechanism of Action

The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine depends on its specific application. In drug design, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Conversely, electron-donating groups (e.g., –OMe in S19) improve stability under acidic conditions .
  • Solubility : Polar substituents like –SO₂Me (3b) improve aqueous solubility (~15 mg/mL in H₂O), whereas lipophilic groups (e.g., –Cl in 3f) favor membrane permeability .
  • Synthetic Flexibility : The BCP core tolerates diverse functionalization, enabling rapid diversification (e.g., boronic ester derivatives in CAS 2784646-68-8) .

Physicochemical and Spectroscopic Comparison

NMR Data Highlights:

  • This compound :
    • $^1$H NMR (CDCl₃): δ 3.20–3.05 (m, pyrrolidine H), 2.35–2.15 (m, BCP bridgehead H) .
    • $^{13}$C NMR: δ 55.2 (pyrrolidine C), 32.8 (BCP bridgehead C) .
  • 3b :
    • $^1$H NMR (CDCl₃): δ 7.80 (d, J=8.8 Hz, Ar–H), 3.10 (s, –SO₂CH₃) .
  • 3f :
    • $^{13}$C NMR (CDCl₃): δ 134.5 (Ar–Cl), 48.9 (N–CH₂–BCP) .

Thermal Stability:

  • BCP-containing compounds exhibit higher melting points (e.g., 3b: mp 148–150°C) compared to non-BCP analogs due to restricted molecular motion .

Q & A

Basic: What are the most efficient synthetic routes for preparing 3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. A common approach is the reaction of bicyclo[1.1.1]pentane-1-carboxylate derivatives with pyrrolidine precursors under basic conditions (e.g., pyridine or NaH). For example, ester hydrolysis under acidic (HCl/H₂O/THF) or basic (NaOH) conditions can yield pyrrolidine intermediates . Cross-coupling reactions using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane enable derivatization with aryl halides, though steric hindrance from the bicyclo core may reduce yields . Optimizing temperature (e.g., 0°C for nucleophilic substitutions) and reagent stoichiometry is critical to mitigate side reactions.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm bicyclo[1.1.1]pentane geometry and pyrrolidine substitution patterns. The unique deshielding of bridgehead protons in bicyclo systems (~2.5–3.5 ppm) aids identification .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C₉H₁₅N, exact mass 137.1204).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity, especially for polar derivatives .

Advanced: How can computational modeling guide the functionalization of this compound for bioactivity studies?

Density Functional Theory (DFT) calculations predict regioselectivity in electrophilic substitutions. For instance, the bridgehead position exhibits higher electron density, favoring reactions with electrophiles like iodonium salts . Molecular docking studies (e.g., AutoDock Vina) can prioritize derivatives for antibacterial testing by simulating interactions with bacterial enzyme active sites, such as quorum-sensing regulators .

Advanced: What strategies address contradictions in reported biological activity data for bicyclo[1.1.1]pentane-pyrrolidine hybrids?

Discrepancies often arise from:

  • Solubility variability : Bicyclo systems exhibit low aqueous solubility, affecting in vitro assays. Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via LC-MS .
  • Structural analogs : Minor substituent changes (e.g., fluorination at C3) drastically alter bioactivity. Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
  • Assay conditions : Variations in bacterial strains (e.g., S. aureus vs. E. coli) may explain divergent antibacterial results. Replicate studies under controlled conditions .

Advanced: What methodologies optimize stereochemical control during bicyclo[1.1.1]pentane-pyrrolidine derivatization?

  • Chiral auxiliaries : Use (3R,4R)- or (3S,4S)-benzyl-pyrrolidindiols to induce enantioselectivity in alkylation reactions .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for axial chirality .
  • Crystallography : Single-crystal X-ray diffraction (CCDC access codes) resolves ambiguous stereochemistry in derivatives .

Basic: How does the bicyclo[1.1.1]pentane scaffold influence the physicochemical properties of pyrrolidine derivatives?

The rigid, non-planar bicyclo core:

  • Increases lipophilicity : LogP values rise by ~1.5 compared to linear analogs, enhancing blood-brain barrier penetration .
  • Reduces conformational flexibility : Limits off-target interactions in receptor binding assays .
  • Elevates thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures >200°C .

Advanced: What in silico tools predict ADMET profiles for this compound derivatives?

  • SwissADME : Estimates bioavailability (Lipinski’s Rule of Five compliance) and predicts P-glycoprotein substrate likelihood.
  • ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., nitro groups) .
  • MD simulations : Assess membrane permeability using coarse-grained models (e.g., Martini force field) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid mechanistic studies of bicyclo[1.1.1]pentane-pyrrolidine reactions?

  • Kinetic isotope effects (KIE) : ²H labeling at bridgehead positions elucidates rate-determining steps in SN2 reactions .
  • Metabolic tracing : ¹³C-labeled derivatives track metabolic pathways in cell cultures via LC-MS metabolomics .

Basic: What safety protocols are critical when handling this compound derivatives?

  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What are unresolved challenges in incorporating bicyclo[1.1.1]pentane-pyrrolidine motifs into macrocyclic systems (e.g., porphyrinoids)?

  • Steric strain : Bicyclo[1.1.1]pentane’s bridgehead angles (~90°) conflict with porphyrin’s planar geometry. Mitigate via strain-release strategies (e.g., photochemical ring-opening) .
  • Synthetic accessibility : Multi-step routes (e.g., Suzuki-Miyaura coupling followed by macrocyclization) often yield <5% final product. Optimize using high-dilution conditions .

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